molecular formula C11H13IO B14058325 1-(4-Ethyl-3-iodophenyl)propan-1-one

1-(4-Ethyl-3-iodophenyl)propan-1-one

Cat. No.: B14058325
M. Wt: 288.12 g/mol
InChI Key: XIHQVDJHGOVPOT-UHFFFAOYSA-N
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Description

1-(4-Ethyl-3-iodophenyl)propan-1-one is an organic compound with the molecular formula C11H13IO and a molecular weight of 288.12 g/mol It is characterized by the presence of an iodine atom and an ethyl group attached to a phenyl ring, which is further connected to a propanone group

Preparation Methods

The synthesis of 1-(4-Ethyl-3-iodophenyl)propan-1-one typically involves the iodination of a precursor compound followed by the introduction of the ethyl group. One common method involves the use of iodine and a suitable oxidizing agent to introduce the iodine atom into the phenyl ring. The ethyl group can then be introduced through an alkylation reaction using ethyl halides under basic conditions . Industrial production methods may involve similar steps but are optimized for large-scale synthesis with considerations for cost, yield, and safety.

Chemical Reactions Analysis

1-(4-Ethyl-3-iodophenyl)propan-1-one undergoes various types of chemical reactions, including:

Scientific Research Applications

1-(4-Ethyl-3-iodophenyl)propan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound can be used in the study of biological systems, particularly in understanding the effects of halogenated aromatic compounds on biological pathways.

    Medicine: Research into potential pharmaceutical applications includes exploring its use as a precursor for drug synthesis or as a model compound for studying drug interactions.

    Industry: It may be used in the development of new materials or as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Ethyl-3-iodophenyl)propan-1-one involves its interaction with molecular targets through its functional groups. The iodine atom can participate in halogen bonding, while the carbonyl group can engage in hydrogen bonding and dipole-dipole interactions. These interactions can influence the compound’s reactivity and its ability to interact with biological molecules, potentially affecting enzyme activity or receptor binding .

Comparison with Similar Compounds

1-(4-Ethyl-3-iodophenyl)propan-1-one can be compared with other similar compounds such as:

Properties

Molecular Formula

C11H13IO

Molecular Weight

288.12 g/mol

IUPAC Name

1-(4-ethyl-3-iodophenyl)propan-1-one

InChI

InChI=1S/C11H13IO/c1-3-8-5-6-9(7-10(8)12)11(13)4-2/h5-7H,3-4H2,1-2H3

InChI Key

XIHQVDJHGOVPOT-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)C(=O)CC)I

Origin of Product

United States

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